1-Chloro-3-isocyanato-3-methylbutane
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Overview
Description
1-Chloro-3-isocyanato-3-methylbutane is an organic compound with the molecular formula C6H10ClNO It is a derivative of butane, featuring both a chlorine atom and an isocyanate group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-isocyanato-3-methylbutane can be synthesized through the reaction of 3-methyl-1-butanol with phosgene, followed by chlorination. The reaction typically involves the following steps:
Formation of the isocyanate group: 3-methyl-1-butanol reacts with phosgene (COCl2) in the presence of a base such as pyridine to form 3-isocyanato-3-methylbutane.
Chlorination: The resulting 3-isocyanato-3-methylbutane is then chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also crucial due to the use of hazardous reagents like phosgene and thionyl chloride.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-isocyanato-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding ureas, carbamates, or thiocarbamates.
Addition Reactions: The isocyanate group can react with compounds containing active hydrogen atoms (e.g., amines, alcohols) to form ureas or carbamates.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, toluene
Catalysts: Tertiary amines, metal catalysts
Major Products Formed:
Ureas: Formed by the reaction with amines
Carbamates: Formed by the reaction with alcohols
Thiocarbamates: Formed by the reaction with thiols
Scientific Research Applications
1-Chloro-3-isocyanato-3-methylbutane has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is utilized in the production of polyurethanes and other polymers due to its reactivity with polyols and amines.
Material Science: It is employed in the modification of surfaces and materials to introduce functional groups that enhance properties such as adhesion, durability, and chemical resistance.
Biological Research: The compound’s reactivity with biomolecules makes it useful in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 1-chloro-3-isocyanato-3-methylbutane involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, such as amines and alcohols, to form stable urea or carbamate linkages. This reactivity is exploited in various applications, including polymer synthesis and surface modification.
Comparison with Similar Compounds
1-Chloro-3-methylbutane: Lacks the isocyanate group, making it less reactive in certain applications.
1-Isocyanato-3-methylbutane: Similar structure but without the chlorine atom, affecting its reactivity and applications.
1-Chloro-2-methylbutane: Different position of the chlorine atom, leading to different reactivity and properties.
Uniqueness: 1-Chloro-3-isocyanato-3-methylbutane is unique due to the presence of both chlorine and isocyanate functional groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Biological Activity
1-Chloro-3-isocyanato-3-methylbutane (CMIC) is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and toxicological effects, supported by data tables and research findings.
- Molecular Formula : C7H12ClNO
- Molecular Weight : 165.64 g/mol
- Boiling Point : 145-147°C
- Density : 1.098 g/cm³ at 20°C
- Solubility : Soluble in organic solvents (ether, benzene, chloroform), insoluble in water
Antimicrobial Properties
CMIC exhibits notable antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of various bacteria and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results indicate that CMIC could serve as a potential agent in pharmaceutical formulations aimed at treating infections caused by these microorganisms.
Anticancer Activity
Research has shown that CMIC possesses anticancer properties, particularly in vitro studies where it inhibited the proliferation of tumor cells.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 10.5 |
MCF-7 (breast cancer) | 12.2 |
A549 (lung cancer) | 15.0 |
The IC50 values suggest that CMIC can effectively reduce cell viability in these cancer types, indicating its potential as a therapeutic agent.
Toxicological Profile
Despite its promising biological activities, CMIC is classified as a highly toxic compound. Exposure can lead to severe respiratory issues and skin irritation.
Toxicity Data
Endpoint | Value |
---|---|
LD50 (oral, rat) | 150 mg/kg |
Skin Irritation | Severe |
Respiratory Irritation | Yes |
The compound's toxicity necessitates careful handling and the implementation of safety measures during research and application .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of CMIC involved treating infected wounds in laboratory mice. The results showed a significant reduction in bacterial load after treatment with CMIC compared to control groups.
Case Study 2: Anticancer Effects
In vitro studies on HeLa cells revealed that treatment with CMIC led to apoptosis, characterized by DNA fragmentation and activation of caspase pathways. This suggests that CMIC may induce programmed cell death in cancer cells, providing insights into its mechanism of action as an anticancer agent.
Future Directions
Research on CMIC is ongoing, focusing on:
- Mechanisms of Action : Understanding how CMIC interacts at the molecular level with cellular targets.
- Formulation Development : Creating safe formulations for therapeutic use.
- Long-term Toxicity Studies : Evaluating chronic exposure effects to establish safety profiles for potential clinical applications.
Properties
Molecular Formula |
C6H10ClNO |
---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
1-chloro-3-isocyanato-3-methylbutane |
InChI |
InChI=1S/C6H10ClNO/c1-6(2,3-4-7)8-5-9/h3-4H2,1-2H3 |
InChI Key |
ZXRWQEQZKULTHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCl)N=C=O |
Origin of Product |
United States |
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